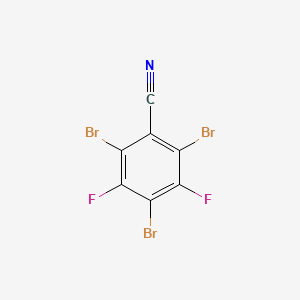

2,4,6-Tribromo-3,5-difluorobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4,6-Tribromo-3,5-difluorobenzonitrile is a chemical compound with the CAS Number: 943528-40-3 . It has a molecular weight of 375.79 and its IUPAC name is 2,4,6-tribromo-3,5-difluorobenzonitrile .

Molecular Structure Analysis

The InChI code for 2,4,6-Tribromo-3,5-difluorobenzonitrile is 1S/C7Br3F2N/c8-3-2(1-13)4(9)7(12)5(10)6(3)11 . This indicates that the compound contains seven carbon atoms, three bromine atoms, two fluorine atoms, and one nitrogen atom.Physical And Chemical Properties Analysis

2,4,6-Tribromo-3,5-difluorobenzonitrile is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Bromination and Synthesis of Aromatic Compounds

The study of the bromination of aromatic compounds using bromine in a microreactor has shown efficient and easy-to-handle processes for synthesizing valuable intermediates like 2,4,5-Trifluorobromobenzene, which are important for the synthesis of biologically active peptides and fluorescent reagents. This continuous-flow system utilizing FeBr3 as a catalyst demonstrates the potential of 2,4,6-Tribromo-3,5-difluorobenzonitrile and related compounds in facilitating rapid and high-yield chemical syntheses (Deng et al., 2016).

Material Science and Polymer Research

The synthesis and characterization of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer adopting an A2 + B3 approach show the application of fluorinated aromatic nitriles in creating polymers with high molecular weight, excellent thermal stability, and higher glass transition temperatures compared to their linear analogs. This research highlights the role of 2,4,6-Tribromo-3,5-difluorobenzonitrile in developing advanced materials with potential applications in various industries (Banerjee et al., 2009).

Advanced Catalysis

Research on scandium trifluoromethanesulfonate as an extremely active Lewis acid catalyst for acylation of alcohols with acid anhydrides and mixed anhydrides demonstrates the potential of fluorinated aromatic compounds in enhancing catalytic activities. The high catalytic activity of scandium triflate underscores the significance of 2,4,6-Tribromo-3,5-difluorobenzonitrile in facilitating selective and efficient chemical reactions, further expanding its applications in organic synthesis (Ishihara et al., 1996).

Organic Synthesis

The continuous kilogram-scale process for the synthesis of 2,4,5-trifluorobromobenzene via Gattermann reaction using microreactors underscores the role of fluorinated nitriles in pharmaceutical manufacturing. This research exemplifies the industrial application of 2,4,6-Tribromo-3,5-difluorobenzonitrile in efficiently synthesizing valuable intermediates for the pharmaceutical industry, highlighting its importance in continuous manufacturing processes (Deng et al., 2017).

Safety and Hazards

The safety information available indicates that 2,4,6-Tribromo-3,5-difluorobenzonitrile may be harmful. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin or hair: Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower (P302+P352) .

Propriétés

IUPAC Name |

2,4,6-tribromo-3,5-difluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7Br3F2N/c8-3-2(1-13)4(9)7(12)5(10)6(3)11 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPZRWDNSAKHNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1Br)F)Br)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7Br3F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Tribromo-3,5-difluorobenzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2931555.png)

![3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2931557.png)

![1-[4-(3-methoxyphenoxy)butyl]-1H-benzimidazole](/img/structure/B2931559.png)

![ethyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2931561.png)